molecular formula C13H18BBrO2 B105263 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 377780-72-8

2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B105263
M. Wt: 297 g/mol
InChI Key: ROIXSNLOYHDYBP-UHFFFAOYSA-N
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Description

The compound "2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be of interest in the field of organic synthesis due to the presence of a dioxaborolane ring, which is a common motif in boronic esters and acids used in cross-coupling reactions. While the specific compound is not directly discussed in the provided papers, related structures with dioxaborolane rings are mentioned, suggesting potential applications in synthetic chemistry .

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves reactions with boronic esters or acids. For example, the synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that similar synthetic strategies could be employed for the synthesis of "2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane".

Molecular Structure Analysis

The molecular structure of dioxaborolane compounds is characterized by the presence of a boron atom within a five-membered ring. The boron is typically tetracoordinated, as seen in the structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which was described as an inner trioxoammoniumborate . The dioxaborolane ring can adopt different conformations, such as a twisted conformation on the C—C bond .

Chemical Reactions Analysis

Dioxaborolane compounds are often used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The reactivity of these compounds can be influenced by the orientation of substituents around the boron atom, as well as the electronic properties of the molecule, such as the distribution of the HOMO and LUMO . The presence of a bromomethyl group in "2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" suggests potential for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane compounds are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the solubility and stability of the compound. The conformational analysis of similar compounds, such as 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, has shown that these molecules exist in a chair conformation with equatorial phenyl groups, which could be relevant for understanding the properties of "2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" . Additionally, the solvation shell of related 1,3-dioxane compounds in solution has been studied, providing insights into the solvation behavior of these molecules .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • The compound has been utilized in the synthesis of various boronic acid derivatives. For instance, ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives were synthesized using a similar compound. These derivatives displayed inhibitory activity against serine proteases including thrombin, showcasing the compound's relevance in creating biologically active molecules (Spencer et al., 2002).
  • It has been a key component in the development of advanced materials. For instance, it was involved in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties, showing potential in optoelectronics and nanotechnology (Fischer et al., 2013).
  • The compound has been used in the microwave-mediated synthesis of an arylboronate library. This methodology, employing microwave chemistry, allows for rapid and efficient synthesis of a wide range of compounds, indicating its utility in accelerating organic synthesis processes (Spencer et al., 2011).

Applications in Material Science and Technology

  • It has been pivotal in the synthesis of novel boron-containing materials. For example, a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, showing potential in the development of new materials for LCD technology and possibly for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
  • The compound is integral in the synthesis of polymers with specific properties. Chain-growth polymerization methods using this compound have been employed to synthesize well-defined polyfluorenes, indicating its importance in the precise creation of polymer-based materials (Yokoyama et al., 2007).
  • It has been used in the development of functionalized polyfluorene ligands for organic/inorganic semiconductor hybrid particles, indicating its application in the field of nanotechnology and materials science (de Roo et al., 2014).

Safety And Hazards

While specific safety data for this compound is not available, general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes, and using it only in a well-ventilated area .

Future Directions

The utility of this compound would likely depend on its reactivity as a boronic ester and the reactivity of the bromomethyl group. It could potentially be used in the synthesis of biologically active compounds or materials science .

properties

IUPAC Name

2-[2-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXSNLOYHDYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397089
Record name 2-[2-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

377780-72-8
Record name 2-[2-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 32.3 g (148 mmol) of 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, 25.0 g (141 mmol) of N-bromosuccinimide, and 0.32 g (2.62 mmol) of AIBN was refluxed in 1000 ml of acetonitrile for 2 h. The mixture was then cooled to room temperature and then evaporated to dryness. The residue was dissolved in 500 ml of hexane. The formed precipitate was filtered on glass frit (G3), and the filtrate was evaporated to dryness to give yellowish crystalline powder. Yield 28.9 g (66%). Anal. calc. for C13H18BBrO2: C, 52.57; H, 6.11. Found: C, 52.63; H, 6.29. 1H NMR (CDCl3): 7.81 (m, 1H, 6-H), 7.37-7.42 (m, 2H, 3, 5-H), 7.28 (m, 1H, 4-H), 4.91 (s, 2H, CH2Br), 1.37 (s, 1H, Bpin).
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
11
Citations
S Cao, R Christiansen, X Peng - Chemistry–A European …, 2013 - Wiley Online Library
A series of arylboronic esters containing different aromatic substituents and various benzylic leaving groups (Br or N + Me 3 Br − ) have been synthesized. The substituent effects on …
D Jinbo, K Ohira, K Imato, Y Ooyama - Materials Advances, 2020 - pubs.rsc.org
Fluorescent sensors DJ-1 and DJ-2 with a large Stokes shift (SS) based on a combination of PET (photo-induced electron transfer) and FRET (Förster resonance energy transfer) have …
Number of citations: 22 pubs.rsc.org
D Dudičová - 2019 - dspace.cuni.cz
This thesis deals with the synthesis of propargyl-functionalized amphiphilic diblock copolymers, poly(ε-caprolactone)-b-poly(ethylene oxide), PgCL-PEO via Ring Opening …
Number of citations: 0 dspace.cuni.cz
CB Baltus - 2011 - gala.gre.ac.uk
The biaryl motif is found in many natural and synthetic products that display a wide range of biological activities. This explains why biphenyls are widely encountered in medicinal …
Number of citations: 1 gala.gre.ac.uk
PR Petersen - 2010 - trace.tennessee.edu
Carbohydrates are known to play a large number of significant roles in various biological and pathological processes such as cancer metastasis and cellular communication. This is …
Number of citations: 1 trace.tennessee.edu
H Chen, LX Xu, LJ Yan, XF Liu, DD Xu, XC Yu, JX Fan… - Dyes and …, 2020 - Elsevier
Two novel heteroleptic Cu(I) complexes with the single tetradentate ligands have been designed and synthesized from phenanthroline. The complexes having one copper structure …
Number of citations: 17 www.sciencedirect.com
KB Daniel - 2015 - search.proquest.com
Prodrugs are effective tools in overcoming drawbacks typically associated with drug properties in vivo. This dissertation will first discuss prodrug approaches and how they have been …
Number of citations: 1 search.proquest.com
AL Faulkner - 2017 - search.proquest.com
Described herein are three organic chemistry projects involving the synthesis of fused bicyclic azetidines, spiropyrans and light activated MRI contrast agents, respectively. Chapter one …
Number of citations: 0 search.proquest.com
M Li, Z Guo, W Zhu, F Marken, TD James - Chemical Communications, 2015 - pubs.rsc.org
A novel electrochemically and fluorescence active boronic ester sensor molecule has been developed containing ferrocene and naphthalimide as the redox and fluorophore units. The …
Number of citations: 58 pubs.rsc.org
AR Richard - Chemical Communications, 2016 - pubs.rsc.org
We report a strategy for modulating the electrogenerated chemiluminescence (ECL) response by integrating a boronic acid to the chemical structure of coreactants. Excellent selectivity …
Number of citations: 20 pubs.rsc.org

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